Methyl 3-bromo-4-methoxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

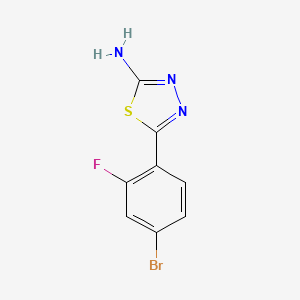

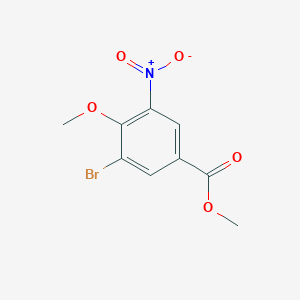

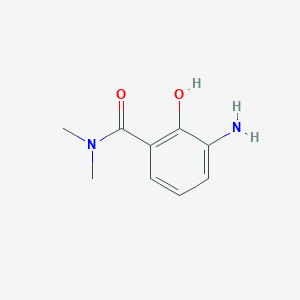

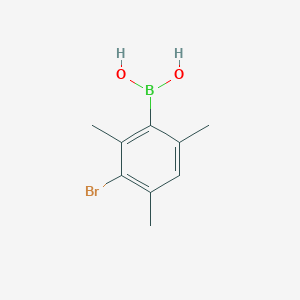

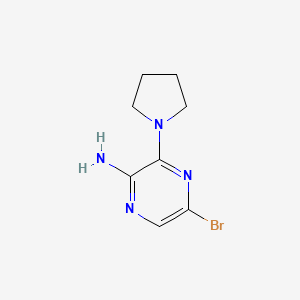

“Methyl 3-bromo-4-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO5 . It is a derivative of benzoic acid, with a bromine atom at the 3rd position, a methoxy group at the 4th position, and a nitro group at the 5th position of the benzene ring .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-methoxy-5-nitrobenzoate” can be represented as CH3OC6H3(Br)CO2CH3 . This indicates that the compound has a benzene ring (C6H3) with a bromine atom (Br), a methoxy group (OCH3), and a nitrobenzoate group (CO2CH3) attached to it .Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methoxy-5-nitrobenzoate” has a molecular weight of 290.068 . It has a density of 1.6±0.1 g/cm3, a boiling point of 383.3±37.0 °C at 760 mmHg, and a flash point of 185.6±26.5 °C .Scientific Research Applications

Synthesis of Anticancer Agents

Methyl 3-bromo-4-methoxy-5-nitrobenzoate: is a precursor in the synthesis of Gefitinib , an anticancer drug . Gefitinib targets the epidermal growth factor receptor (EGFR) protein tyrosine kinase, which plays a crucial role in the signal transduction pathways involved in cancer cell proliferation. The synthesis involves several steps, including alkylation, nitration, reduction, and cyclization, leading to the formation of this potent inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Development of Tyrosine Kinase Inhibitors

The compound serves as an intermediate in the development of various tyrosine kinase inhibitors . These inhibitors are significant in the treatment of a wide range of cancers because they can interfere with tyrosine kinase enzymes, which are essential for the activation of many proteins by signal transduction cascades.

Material Science Research

In material science, Methyl 3-bromo-4-methoxy-5-nitrobenzoate can be used to synthesize novel organic compounds with potential applications in electronic devices . The crystal structure of derivatives of this compound can be analyzed to understand their electronic properties and how they can be integrated into electronic circuits.

Antibacterial Compound Synthesis

This compound has been utilized in the synthesis of molecules with antibacterial properties . The derivatives synthesized from it have been tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus to evaluate their effectiveness as antibacterial agents.

Organic Synthesis Methodology

It is also used in the study of organic synthesis methodologies . Researchers use it to develop new synthetic routes or improve existing ones for the production of complex organic molecules, which can have various applications in pharmaceuticals and agrochemicals.

Synthesis of Benzoquinone Derivatives

Methyl 3-bromo-4-methoxy-5-nitrobenzoate: is a starting material for the synthesis of benzoquinone derivatives . These derivatives are important in the field of chemistry and biochemistry for their redox properties, which are useful in biological systems and industrial applications such as dyes, pigments, and as catalysts in chemical reactions.

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Similar precautions should be taken when handling “Methyl 3-bromo-4-methoxy-5-nitrobenzoate”.

properties

IUPAC Name |

methyl 3-bromo-4-methoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUNSACBIXMAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589914 |

Source

|

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

CAS RN |

40258-73-9 |

Source

|

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)